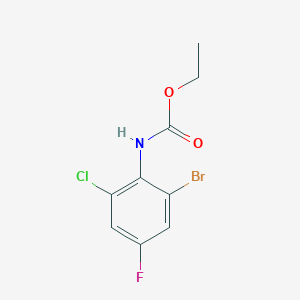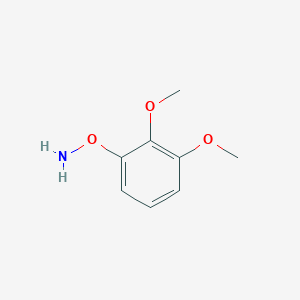![molecular formula C13H9NO3 B13710029 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione is a compound belonging to the class of naphthoquinone derivativesIt is known for its improved aqueous solubility and potential antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione typically involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is noted for its outstanding functional group tolerance . Another approach involves the transformation of 2-alkylamino-1,4-naphthoquinones into 2-alkylnaphtho[2,1-d][1,3]oxazole-4,5-dione 4-oximes by the action of nitrosylsulfuric acid in acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include TEMPO, nitrosylsulfuric acid, and various amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione has been extensively studied for its potential applications in scientific research. It is particularly noted for its use as a substrate for NQO1, an enzyme involved in the reduction of quinones. This property makes it a promising candidate for antitumor research, as it has shown in vivo antitumor activity in A549 tumor xenografts mouse models . Additionally, its improved aqueous solubility compared to other naphthoquinone derivatives makes it a valuable compound for further research and development .
Wirkmechanismus
The mechanism of action of 2-Ethylnaphtho[2,1-d]oxazole-4,5-dione involves its interaction with the enzyme NQO1. This enzyme catalyzes the reduction of the compound, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to selectively target NQO1-rich cancer cells makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
2-Ethylnaphtho[2,1-d]oxazole-4,5-dione can be compared with other naphthoquinone derivatives, such as β-lapachone. While both compounds are substrates for NQO1, this compound has improved aqueous solubility and potentially lower toxicity . Other similar compounds include various ortho-naphthoquinone analogs, which also exhibit antitumor activity but may differ in their solubility and toxicity profiles .
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly in cancer research. Its improved aqueous solubility, ability to act as a substrate for NQO1, and promising antitumor activity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H9NO3 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-ethylbenzo[g][1,3]benzoxazole-4,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-2-9-14-10-12(16)11(15)7-5-3-4-6-8(7)13(10)17-9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
IYYCEDJUCRKKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(O1)C3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)


![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)

